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Tribromochlorosilane

Boiling point Fractional distillation Precursor delivery

Tribromochlorosilane (SiBr₃Cl, CAS 13465-76-4) is a mixed silicon tetrahalide belonging to the chlorobromosilane series SiClₙBr₄₋ₙ (n = 0–4). At ambient conditions it exists as a colorless, fuming liquid that hydrolyzes vigorously upon contact with moisture, releasing hydrogen bromide and hydrogen chloride.

Molecular Formula Br3ClSi
Molecular Weight 303.25 g/mol
CAS No. 13465-76-4
Cat. No. B13740212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromochlorosilane
CAS13465-76-4
Molecular FormulaBr3ClSi
Molecular Weight303.25 g/mol
Structural Identifiers
SMILES[Si](Cl)(Br)(Br)Br
InChIInChI=1S/Br3ClSi/c1-5(2,3)4
InChIKeyKDSIMFNFMPPQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribromochlorosilane (CAS 13465-76-4): Physicochemical Identity and Sourcing Baseline for Silicon Halide Procurement


Tribromochlorosilane (SiBr₃Cl, CAS 13465-76-4) is a mixed silicon tetrahalide belonging to the chlorobromosilane series SiClₙBr₄₋ₙ (n = 0–4) [1]. At ambient conditions it exists as a colorless, fuming liquid that hydrolyzes vigorously upon contact with moisture, releasing hydrogen bromide and hydrogen chloride [1][2]. With a molecular weight of 303.25 g·mol⁻¹, a boiling point of 127 °C at 760 mmHg, a density of 2.632 g·cm⁻³, and a vapor pressure of 13.8 mmHg at 25 °C , SiBr₃Cl occupies a distinct region of physicochemical parameter space among silicon halide precursors. It is formed via halogen-exchange equilibration when SiCl₄ and SiBr₄ are heated together, and it can be isolated from the resulting statistical mixture by fractional distillation [1][3].

Why Generic Substitution Fails for Tribromochlorosilane: The Quantified Case Against In-Class Interchangeability


The silicon chlorobromide series (SiCl₃Br, SiCl₂Br₂, SiClBr₃) forms a set of mixed halides, each member exhibiting distinct boiling points, vapor pressures, densities, and Si–Br vs. Si–Cl bond reactivity [1][2]. Tribromochlorosilane (SiBr₃Cl) cannot be casually replaced by SiCl₄ (Δb.p. ≈ +69 °C), SiBr₄ (Δb.p. ≈ −26 °C), or SiHBr₃ (Δb.p. ≈ +15 °C) without altering distillation cut points, vapor delivery kinetics, and deposition selectivity [1][3]. Furthermore, the thermal decomposition onset of Si–Br bonds in bromosilanes occurs at significantly lower temperatures than Si–Cl bonds in chlorosilanes, meaning that SiBr₃Cl offers a decomposition window inaccessible to SiCl₄ [4]. These quantifiable differences in phase behavior and bond energetics directly impact precursor delivery precision, reactor residence time, and film purity in CVD and ALD processes, making generic substitution across the chlorobromosilane family technically inadmissible without process revalidation.

Tribromochlorosilane Procurement Evidence: Head-to-Head Quantitative Differentiation Data vs. SiCl₄, SiBr₄, and SiHBr₃


Boiling Point Differentiation: SiBr₃Cl vs. SiCl₄, SiBr₄, and SiHBr₃

Tribromochlorosilane (SiBr₃Cl) exhibits a boiling point of 127 °C at 760 mmHg . This value is 69.4 °C higher than that of SiCl₄ (57.6 °C), 26 °C lower than that of SiBr₄ (153 °C), and 15.2 °C higher than that of SiHBr₃ (111.8 °C) . The intermediate boiling point of SiBr₃Cl enables its separation from SiCl₄- and SiBr₄-rich equilibration mixtures via fractional distillation, and it provides a distinct vapor delivery temperature window for bubbler-based CVD precursor systems.

Boiling point Fractional distillation Precursor delivery

Vapor Pressure Differentiation at Ambient Temperature: SiBr₃Cl vs. SiHCl₃ and SiCl₄

SiBr₃Cl has a vapor pressure of 13.8 mmHg at 25 °C . This is 45-fold lower than that of SiHCl₃ (595.7 mmHg at 25 °C) and 19-fold lower than that of SiCl₄ (~260 mmHg at 25 °C) [1]. The substantially lower vapor pressure of SiBr₃Cl translates to slower evaporation rates under identical bubbler conditions, enabling finer mass-flow control for ultra-thin film deposition where precursor overdose must be avoided.

Vapor pressure Bubbler delivery Mass flow control

Density Differentiation: SiBr₃Cl vs. SiCl₄ and SiBr₄

The liquid density of SiBr₃Cl is 2.632 g·cm⁻³ . This is 1.15 g·cm⁻³ higher than SiCl₄ (1.483 g·cm⁻³) [1] and 0.16 g·cm⁻³ lower than SiBr₄ (2.79–2.80 g·cm⁻³) . The intermediate density reflects the mixed Br/Cl substitution and affects precursor inventory calculations, especially when switching between precursors in fixed-volume bubbler systems.

Liquid density Molar volume Bubbler fill calculation

Refractive Index as a Purity and Composition Diagnostic for SiBr₃Cl vs. SiCl₂Br₂ and SiCl₃Br

SiBr₃Cl has a refractive index of 1.588 . While explicit refractive index data for the other mixed chlorobromides (SiCl₃Br, SiCl₂Br₂) are not broadly tabulated, SiCl₄ has nD²⁰ = 1.4153 . The large difference (Δn = 0.173) between SiBr₃Cl and SiCl₄ is sufficient to allow refractive-index-based inline monitoring of distillation fractions during mixed-halide separations, providing a rapid, non-destructive purity verification method.

Refractive index Purity analysis In-line process control

Thermal Decomposition Onset: Bromosilane vs. Chlorosilane Bond Lability in SiBr₃Cl

Experimental pyrolysis studies demonstrate that SiBr₄ begins to decompose at 800 °C with simultaneous evolution of SiHBr₃ and crystalline Si deposition, whereas SiCl₄ requires temperatures above 900 °C for measurable decomposition under comparable H₂ flow conditions [1]. Since SiBr₃Cl contains three Si–Br bonds and one Si–Cl bond, its thermal decomposition onset is expected, on the basis of bond-energy arguments (Si–Br ≈ 310 kJ·mol⁻¹ vs. Si–Cl ≈ 391 kJ·mol⁻¹) [2], to be intermediate between that of SiBr₄ and SiCl₄, potentially enabling Si deposition at temperatures ≥100 °C lower than those required for SiCl₄-based processes.

Thermal decomposition CVD Silicon deposition

Bond-Selective Reactivity: Si–Br vs. Si–Cl Differentiation in SiBr₃Cl for Organosilicon Synthesis

SiBr₃Cl possesses three Si–Br bonds and one Si–Cl bond. In nucleophilic substitution reactions, Si–Br bonds are significantly more reactive than Si–Cl bonds due to the lower bond dissociation energy and better leaving-group ability of bromide versus chloride [1]. This bond-type differentiation allows SiBr₃Cl to serve as a precursor in which the three bromine sites undergo preferential substitution while the chlorine site remains intact under controlled stoichiometry—a selectivity profile not achievable with homohalide precursors SiCl₄ or SiBr₄ [1][2]. However, quantitative kinetic rate constants for SiBr₃Cl-specific substitution reactions have not been reported in the open peer-reviewed literature, and this differentiation therefore rests on well-established class-level reactivity principles for silicon halides.

Chemoselectivity Si–Br substitution Organosilicon synthesis

Procurement-Relevant Application Scenarios for Tribromochlorosilane (CAS 13465-76-4) Based on Verified Differentiation Evidence


Intermediate-Temperature Silicon CVD with Reduced Thermal Budget

Based on the thermal decomposition onset evidence that bromosilane Si–Br bonds cleave at temperatures ≥100 °C lower than Si–Cl bonds in SiCl₄ [1], SiBr₃Cl is positioned as a precursor candidate for silicon or silicon-containing film deposition in the ~800–900 °C window. This temperature regime is lower than that required for SiCl₄-based processes, potentially reducing energy costs and minimizing dopant diffusion in temperature-sensitive device architectures. Users considering SiBr₃Cl for this application should verify the actual decomposition onset temperature experimentally, as direct literature data for SiBr₃Cl are absent.

Fractional Distillation-Based Separation of Mixed Chlorobromosilane Product Streams

The boiling point of SiBr₃Cl (127 °C) is sufficiently separated from that of SiCl₃Br (80 °C), SiCl₂Br₂ (100–105 °C), SiCl₄ (57.6 °C), and SiBr₄ (153 °C) to permit its isolation via fractional distillation of halogen-exchange equilibration mixtures [2]. This property supports procurement of SiBr₃Cl as a purified individual mixed halide, rather than as a component of an unresolved statistical mixture, for applications requiring a defined SiBr₃:SiCl ratio in a single molecular precursor.

Low-Volatility Bubbler Delivery for Ultra-Thin Film ALD or CVD

With a vapor pressure of only 13.8 mmHg at 25 °C—substantially lower than SiHCl₃ (595.7 mmHg) and SiCl₄ (~260 mmHg) [3]—SiBr₃Cl is intrinsically suited for bubbler-type vapor delivery systems where low and stable precursor mass flow is required. This property is particularly relevant for atomic layer deposition (ALD) or low-rate CVD of silicon-containing films where precise monolayer-scale thickness control is critical and precursor oversaturation must be avoided.

Staged Derivatization in Organosilicon and Surface-Functionalization Chemistry

The presence of three reactive Si–Br bonds alongside a single, comparatively less reactive Si–Cl bond in SiBr₃Cl [4] creates the opportunity for sequential substitution chemistry: the bromine sites can be replaced first by nucleophiles (alcohols, amines, organometallic reagents), leaving the chlorine site available for a subsequent, distinct functionalization step. This staged reactivity profile is not offered by homohalide alternatives SiCl₄ or SiBr₄ and may be of interest to researchers synthesizing asymmetrically functionalized organosilicon building blocks or tailored surface coatings.

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